molecular formula C14H12FN3O B15066147 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15066147
M. Wt: 257.26 g/mol
InChI Key: RPRMZZLOVOWZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 2-fluoroaniline with a suitable quinazolinone precursor. One common method includes the condensation of 2-fluoroaniline with 2-aminobenzamide under acidic conditions, followed by cyclization to form the quinazolinone core. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of the fluorophenyl group and the dihydroquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H12FN3O

Molecular Weight

257.26 g/mol

IUPAC Name

2-(2-fluoroanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C14H12FN3O/c15-10-4-1-2-5-12(10)18-14-16-8-9-11(17-14)6-3-7-13(9)19/h1-2,4-5,8H,3,6-7H2,(H,16,17,18)

InChI Key

RPRMZZLOVOWZOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3F

Origin of Product

United States

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